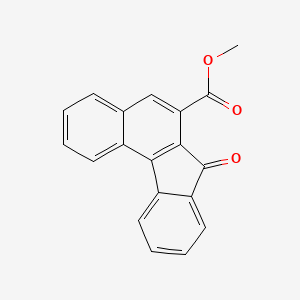

Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate

Beschreibung

Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate is a polycyclic aromatic compound characterized by a fused benzofluorene core substituted with a ketone (7-oxo) and a methyl ester (6-carboxylate) group. Its structure combines aromaticity with electron-withdrawing functional groups, making it a subject of interest in organic synthesis and materials science.

Eigenschaften

Molekularformel |

C19H12O3 |

|---|---|

Molekulargewicht |

288.3 g/mol |

IUPAC-Name |

methyl 7-oxobenzo[c]fluorene-6-carboxylate |

InChI |

InChI=1S/C19H12O3/c1-22-19(21)15-10-11-6-2-3-7-12(11)16-13-8-4-5-9-14(13)18(20)17(15)16/h2-10H,1H3 |

InChI-Schlüssel |

MHJUEFNBCMYNDN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-7H-benzo©fluorene-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-7-oxo-7H-benzo[c]fluoren-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zusätzliche sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann die Carbonylgruppe zu einem Alkohol reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-7-oxo-7H-benzo[c]fluoren-6-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Diese Interaktionen können verschiedene biochemische Pfade beeinflussen und zu Veränderungen der Zellfunktionen führen. Die genauen molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of Methyl 7-oxo-7H-benzo©fluorene-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate, a comparative analysis with structurally analogous compounds is essential. Key comparisons include:

Structural Analogues: Substituent Effects

- Compound 1 (Unsubstituted Benzofluorene Derivative): Lacks the 7-oxo and 6-carboxylate groups. This absence reduces electron-deficient character, resulting in higher solubility in nonpolar solvents but lower reactivity in electrophilic substitution reactions.

- Compound 7 (this compound): The 7-oxo group introduces a strong electron-withdrawing effect, polarizing the aromatic system. The methyl ester at position 6 enhances steric hindrance, influencing crystal packing and intermolecular interactions .

- Similar principles apply to this compound, where substituents alter proton environments in specific regions (Table 1) .

Electronic and Spectroscopic Properties

A comparative NMR analysis (Figure 6 in ) reveals distinct chemical shifts for protons in regions A (positions 39–44) and B (positions 29–36) across analogues:

| Proton Region | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) | Rapa (δ, ppm) |

|---|---|---|---|

| Region A (39–44) | 7.2–7.5 | 7.8–8.1 | 6.9–7.3 |

| Region B (29–36) | 6.5–6.8 | 6.9–7.2 | 6.3–6.7 |

Table 1: Comparative NMR chemical shifts (δ) for key regions.

- Region A (39–44): The upfield shift in Compound 1 and Rapa compared to Compound 7 indicates reduced electron density due to the absence of the 7-oxo group.

- Region B (29–36): Compound 7’s downfield shifts suggest increased deshielding from the electron-withdrawing ester group, altering conjugation patterns .

Research Findings and Implications

- Optoelectronic Potential: Compared to simpler fluorenes, Compound 7’s extended conjugation and electron-deficient core make it a candidate for organic semiconductors, though its stability under UV irradiation requires further study.

Biologische Aktivität

Methyl 7-oxo-7H-benzo(C)fluorene-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of polycyclic aromatic compounds. Its structure features a benzo-fused ring system with a carboxylate group, which may contribute to its reactivity and biological interactions.

Antiviral Activity

The antiviral properties of benzanthrone derivatives have been documented. For example, certain benzanthrones have shown effectiveness against respiratory syncytial virus (RSV), suggesting that this compound may possess similar antiviral characteristics due to structural parallels .

Case Study: Antiviral Efficacy

In a study assessing various benzanthrone derivatives, the ability to inhibit RSV was evaluated using ELISA and plaque reduction assays. Results indicated that modifications in the chemical structure significantly influenced antiviral potency.

Anticancer Potential

Compounds with similar structures have been investigated for anticancer activity. For instance, certain polycyclic aromatic hydrocarbons (PAHs) have been shown to interact with cellular pathways involved in cancer progression . The mechanism often involves the modulation of enzyme activities related to cell proliferation and apoptosis.

Table 2: Anticancer Activity of PAHs

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzo[a]pyrene | 2.3 | HeLa |

| This compound (predicted) | TBD | TBD |

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Some PAHs induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.